molecular formula C21H22O6 B108839 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone CAS No. 1268140-15-3

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

Cat. No. B108839
M. Wt: 370.4 g/mol
InChI Key: MDRKJMLXLVCUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a flavonoid derivative that has been the subject of research due to its potential biological activities. Flavonoids are known for their diverse pharmacological properties, including antimicrobial effects. The compound is closely related to other flavonoids that have been synthesized and tested for their biological activities.

Synthesis Analysis

The synthesis of related flavonoid compounds involves a multi-step chemical process. For instance, a compound with a similar structure, 5,6,7,3'-Tetramethoxy-4'-hydroxy-8-C-prenylflavone, was synthesized from 2,4,5,6-tetrahydroxyacetophenone through a series of reactions including methylation, prenylation, and condensation, followed by oxidation using DDQ to yield the final product . This synthetic route provides insights into the possible synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, which may involve similar steps with modifications to introduce the specific hydroxy and methoxy groups at the desired positions on the flavonoid skeleton.

Molecular Structure Analysis

The molecular structure of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is characterized by the presence of hydroxy and methoxy groups attached to the flavonoid core. These functional groups are crucial for the biological activity of the compound. The structure is typically confirmed using spectroscopic methods such as UV, IR, MS, and NMR . These techniques allow for the determination of the positions of the substituents on the flavonoid nucleus, which is essential for understanding the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of flavonoids is influenced by the functional groups attached to their core structure. The hydroxy and methoxy groups can participate in various chemical reactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and reactivity. The prenyl group can also influence the compound's lipophilicity, which is important for its interaction with biological membranes and proteins. The specific chemical reactions and interactions of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone would need to be studied in detail to fully understand its chemical profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone are determined by their molecular structure. The presence of multiple hydroxy groups typically makes these compounds moderately polar, affecting their solubility in various solvents. The methoxy and prenyl groups can increase the compound's hydrophobic character, influencing its partitioning between aqueous and lipid phases. These properties are important for the compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Relevant Case Studies

Although the provided data does not include specific case studies on 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a related compound, 4',5,7-trihydroxy-3'-prenylflavanone, has been synthesized and tested for its antibacterial effects against various bacterial strains . The antibacterial screening was performed using the filter paper disc diffusion method, which is a common technique for evaluating the antimicrobial activity of compounds. Such studies are crucial for determining the potential therapeutic applications of flavonoid compounds.

Scientific Research Applications

Antioxidant and Hepatoprotective Properties

Bioavailability and Bioaccumulation Enhancement

The bioavailability and bioaccumulation of dietary flavonoids, including prenylated flavonoids like 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, are critical factors in their biological efficacy. Prenylation has been identified as a significant modifier of flavonoid bioactivity, potentially enhancing their clinical applications. Studies suggest that despite higher uptake into epithelial cells, the bioavailability of prenylated flavonoids may be lower compared to their non-prenylated counterparts, due to restricted efflux. However, prenylation may promote the efficient uptake of these compounds into specific tissues, offering a balance between beneficial effects and potential toxicity (Terao & Mukai, 2014).

Chemical Profiling for Herbal Medicine Applications

The complexity of herbal medicines, which often contain a diverse array of bioactive compounds including 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, necessitates advanced chemical profiling techniques. A practical strategy utilizing ultra-high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry has been developed for this purpose. This approach allows for the comprehensive characterization of chemical constituents in herbal medicines, demonstrating the significance of detailed chemical profiling in understanding the pharmacological potential of complex natural products (Jing, Yan, & Wang, 2015).

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRKJMLXLVCUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

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